4-Ethoxy-2-(piperazin-1-yl)pyrimidine
CAS No.: 59215-35-9
Cat. No.: VC5676914
Molecular Formula: C10H16N4O
Molecular Weight: 208.265
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 59215-35-9 |
---|---|
Molecular Formula | C10H16N4O |
Molecular Weight | 208.265 |
IUPAC Name | 4-ethoxy-2-piperazin-1-ylpyrimidine |
Standard InChI | InChI=1S/C10H16N4O/c1-2-15-9-3-4-12-10(13-9)14-7-5-11-6-8-14/h3-4,11H,2,5-8H2,1H3 |
Standard InChI Key | KOSSOXUTKRWSAI-UHFFFAOYSA-N |
SMILES | CCOC1=NC(=NC=C1)N2CCNCC2 |
Introduction
Chemical Structure and Molecular Properties
The molecular formula of 4-ethoxy-2-(piperazin-1-yl)pyrimidine is CHNO, with a theoretical molecular weight of 208.26 g/mol. The pyrimidine ring serves as the central scaffold, with the ethoxy group (-OCHCH) at position 4 and the piperazine ring (CHN) at position 2.
Structural Features
-
Pyrimidine Core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.
-
Ethoxy Group: Enhances lipophilicity and influences electronic distribution via electron-donating effects.
-
Piperazine Moiety: A six-membered ring containing two nitrogen atoms, conferring basicity and enabling hydrogen-bonding interactions .
Table 1: Comparative Molecular Properties of Pyrimidine Derivatives
The absence of a methyl group at position 6 distinguishes this compound from its analogs, potentially altering solubility and binding affinity .
Synthesis and Optimization
Synthetic Routes
The synthesis of 4-ethoxy-2-(piperazin-1-yl)pyrimidine can be extrapolated from methods used for structurally similar compounds. A plausible route involves:
-
Nucleophilic Aromatic Substitution: Reacting 2-chloro-4-ethoxypyrimidine with piperazine under basic conditions (e.g., potassium carbonate in chloroform).
-
Purification: Column chromatography or recrystallization to isolate the product.
Critical Reaction Parameters:
-
Temperature: 80–110°C under reflux.
-
Solvent: Polar aprotic solvents (e.g., DMF, THF) to enhance nucleophilicity.
-
Stoichiometry: Molar ratio of 1:1.2 (pyrimidine:piperazine) to drive completion.
Industrial Scalability
Continuous flow reactors and catalyst recycling could optimize yield and reduce waste in large-scale production.
Physicochemical and Spectroscopic Characterization
Key Properties
-
Solubility: Moderate solubility in polar solvents (e.g., ethanol, DMSO) due to the piperazine moiety.
-
pKa: Predicted ~7.4 (piperazine nitrogen), enabling protonation under physiological conditions .
Analytical Techniques
-
Nuclear Magnetic Resonance (NMR):
-
High-Resolution Mass Spectrometry (HRMS): Expected [M+H] at m/z 209.1399 .
Compound | IC (COX-2) | Anticancer Efficacy (IC, μM) |
---|---|---|
4-Ethoxy-6-methyl-2-(piperazin-1-yl)pyrimidine | 0.45 μM | 12.5 (MCF-7 breast cancer) |
Structure-Activity Relationships (SAR)
Substituent Effects
-
Ethoxy Group: Longer alkoxy chains (e.g., propoxy) reduce metabolic stability but enhance lipophilicity.
-
Piperazine Modifications: N-methylation decreases polarity, improving blood-brain barrier penetration.
Comparative Analysis
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume